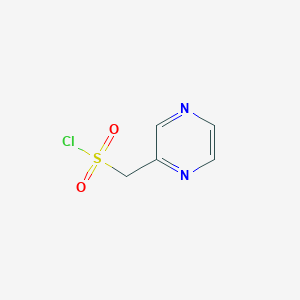
Pyrazin-2-ylmethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazin-2-ylmethanesulfonyl chloride: is a chemical compound with the molecular formula C₅H₅ClN₂O₂S. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrazin-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines or alcohols in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Applications De Recherche Scientifique
Chemistry: Pyrazin-2-ylmethanesulfonyl chloride is widely used as a building block in the synthesis of more complex molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a protecting group for amines .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions. It is also employed in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its reactivity and versatility make it a valuable intermediate in the production of various agrochemical products .
Mécanisme D'action
The mechanism of action of pyrazin-2-ylmethanesulfonyl chloride primarily involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Pyrazin-2-ylbenzenesulfonamide: Similar in structure but contains a benzene ring instead of a methanesulfonyl group.
Methanesulfonyl Chloride: Lacks the pyrazine ring but shares the sulfonyl chloride functional group.
Uniqueness: Pyrazin-2-ylmethanesulfonyl chloride is unique due to the presence of both the pyrazine ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H5ClN2O2S |
|---|---|
Poids moléculaire |
192.62 g/mol |
Nom IUPAC |
pyrazin-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-3-7-1-2-8-5/h1-3H,4H2 |
Clé InChI |
ZBJSWCJOMVZDKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



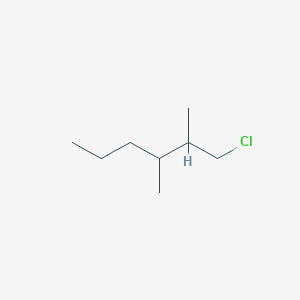
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
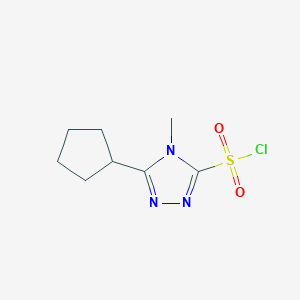
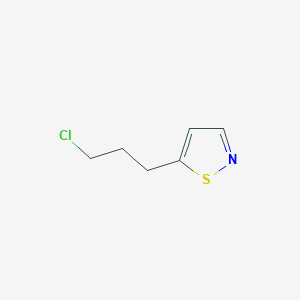
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
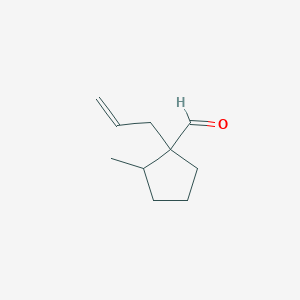
![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)

![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
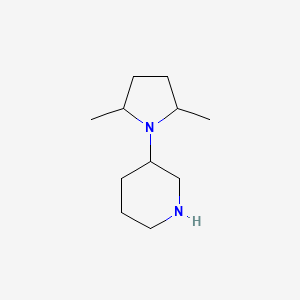

![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
